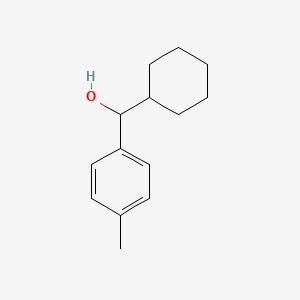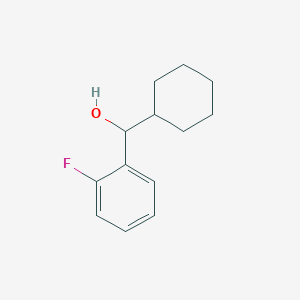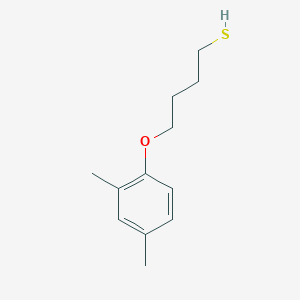
Cyclohexyl (4-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl (4-methylphenyl)methanol is an organic compound that belongs to the class of alcohols. It consists of a cyclohexyl group attached to a phenyl ring, which is further substituted with a methyl group at the para position and a hydroxymethyl group at the benzylic position.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexyl (4-methylphenyl)methanol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methylbenzyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Another method involves the reduction of cyclohexyl (4-methylphenyl) ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process is usually carried out in an inert solvent like tetrahydrofuran or diethyl ether, and the reaction is typically performed at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Large-scale production often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. Additionally, the use of more environmentally friendly catalysts and solvents is explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Cyclohexyl (4-methylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclohexyl (4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: Cyclohexyl (4-methylphenyl) ketone, cyclohexyl (4-methylphenyl) aldehyde.
Reduction: Cyclohexyl (4-methylphenyl)methane.
Substitution: Cyclohexyl (4-methylphenyl)chloride.
科学的研究の応用
Cyclohexyl (4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is explored for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclohexyl (4-methylphenyl)methanol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the desired biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
類似化合物との比較
Cyclohexyl (4-methylphenyl)methanol can be compared with other similar compounds to highlight its uniqueness:
Cyclohexyl (phenyl)methanol: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Cyclohexyl (4-hydroxyphenyl)methanol: Contains a hydroxyl group instead of a methyl group, leading to different chemical and biological properties.
Cyclohexyl (4-methoxyphenyl)methanol: The presence of a methoxy group instead of a hydroxyl group can influence its solubility and reactivity.
These comparisons help in understanding the structure-activity relationships and optimizing the compound for specific applications.
特性
IUPAC Name |
cyclohexyl-(4-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14-15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIDGBKFUGJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B7844788.png)


![2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7844803.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane](/img/structure/B7844811.png)





